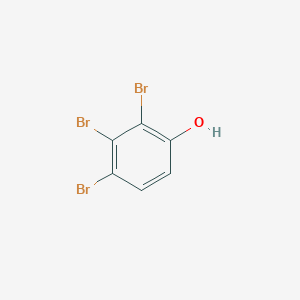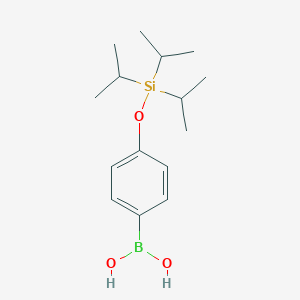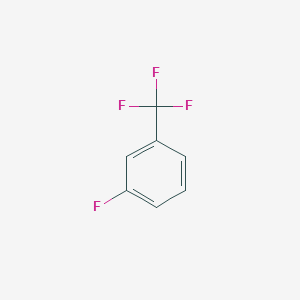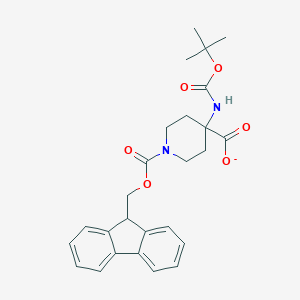
2,3,4-tribromophenol
描述
作用机制
Target of Action
2,3,4-Tribromophenol, also known as Phenol, tribromo-, is a brominated derivative of phenol . It is known that it is used as a fungicide and wood preservative , suggesting that its targets could be enzymes or proteins essential for the growth and survival of fungi and pests.
Mode of Action
It is known to undergo oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . It is also degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .
Biochemical Pathways
It is known that it undergoes various transformation pathways, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . It’s also worth noting that a total of seven hydrophobic, persistent, and toxic OH-PBDEs and PBDD/Fs were found, indicating the biotic dimeric reactions of 2,4,6-tribromophenol that occurred in the rice plants .
Pharmacokinetics
It is known that the compound is rapidly metabolized in rice plants, with 992% of 2,4,6-tribromophenol being metabolized after exposure for 5 days .
Result of Action
It is known that microbial metabolism in products treated with tbp is known to produce 2,4,6-tribromoanisole (tba), which has a musty odor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the transformation of TBP was significantly faster under oxic conditions than under anoxic conditions, and was boosted when the soil redox changed from anoxic to oxic state .
生化分析
Biochemical Properties
2,3,4-Tribromophenol undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . It is degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway
Cellular Effects
It has been found that 2,4,6-Tribromophenol, a similar compound, has embryotoxic effects on early post-implantation development of mouse embryos .
Molecular Mechanism
It is known that 2,4,6-Tribromophenol undergoes oxidative degradation and reductive bromination
Temporal Effects in Laboratory Settings
In a study conducted on rice plants, it was found that after exposure for 5 days, 99.2% of 2,4,6-Tribromophenol was metabolized by rice . This suggests that this compound may also be rapidly metabolized in a similar manner.
Dosage Effects in Animal Models
A study on rodents found that systemically available 2,4,6-Tribromophenol was rapidly excreted primarily via urine .
Metabolic Pathways
The metabolic pathways of this compound involve debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation .
Transport and Distribution
It is known that 2,4,6-Tribromophenol is readily absorbed at all doses and routes tested with an oral bioavailability of 23%-27% .
准备方法
Synthetic Routes and Reaction Conditions: 2,3,4-tribromophenol, can be synthesized through the bromination of phenol. One common method involves the reaction of phenol with elemental bromine in the presence of a solvent such as carbon tetrachloride (CCl4) or acetic acid. The reaction typically occurs at room temperature and results in the formation of 2,4,6-tribromophenol .
Industrial Production Methods: In industrial settings, phenol, tribromo-, is produced by the controlled reaction of phenol with bromine. The process involves the use of hydrogen peroxide and metal bromide in a sulfuric acid solution, which generates bromine in situ and facilitates the bromination of phenol . This method avoids the use of gaseous chlorine, making it safer and more efficient.
化学反应分析
Types of Reactions: 2,3,4-tribromophenol, undergoes various chemical reactions, including:
Electrophilic Substitution: this compound, can undergo further bromination to form higher brominated phenols.
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form less brominated phenols or phenol itself.
Common Reagents and Conditions:
Bromination: Bromine in the presence of a solvent like CCl4 or acetic acid.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Bromination: Higher brominated phenols.
Oxidation: Quinones and other oxidation products.
Reduction: Less brominated phenols or phenol.
科学研究应用
2,3,4-tribromophenol, has several scientific research applications:
相似化合物的比较
2,3,4-tribromophenol, can be compared with other brominated phenols, such as:
2,4-Dibromophenol: Similar in structure but with two bromine atoms instead of three.
2,6-Dibromophenol: Another dibrominated phenol with bromine atoms at different positions.
4-Bromophenol: A monobrominated phenol with a single bromine atom.
Uniqueness: this compound, is unique due to its three bromine atoms, which confer higher reactivity and antimicrobial properties compared to its less brominated counterparts .
属性
IUPAC Name |
2,3,4-tribromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCSIUCEQVCDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275011 | |
| Record name | Phenol, tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25376-38-9, 138507-65-0 | |
| Record name | Phenol, tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIBROMOPHENOLS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions "brominated phenolic compounds" being found in the serum of cats diagnosed with feline hyperthyroidism. Could Phenol, tribromo- be one of these compounds, and if so, what might this suggest?
A1: While the study ["Decabromobiphenyl, Polybrominated Diphenyl Ethers, and Brominated Phenolic Compounds in Serum of Cats Diagnosed With the Endocrine Disease Feline Hyperthyroidism" []] does not explicitly identify every single brominated phenolic compound detected, it's certainly possible that Phenol, tribromo- is among them. This possibility stems from the fact that Phenol, tribromo- is a common brominated flame retardant used in various household materials [Note: This information is derived from general knowledge about Phenol, tribromo- and its applications, and is not directly stated in the provided research paper].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)

![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)
